3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid
Description
3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid is a brominated aromatic compound featuring a 2,2-dimethylpropanoic acid backbone and a substituted phenoxy group. The bromine atom at the para position and the methyl group at the meta position on the phenyl ring contribute to its distinct electronic and steric properties.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-8-6-9(4-5-10(8)13)16-7-12(2,3)11(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCLPRTZRUNRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)(C)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid typically involves the reaction of 4-bromo-3-methylphenol with 2,2-dimethylpropanoic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
Scientific Research Applications
3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:
Key Observations:
Structural Effects on Biological Activity: The benzo-triazolyl analogs (73a, 73b) exhibit potent PPAR activation, highlighting the importance of heterocyclic substituents in modulating receptor binding . In contrast, the adamantane-substituted analog shows reduced utility in catalysis, likely due to steric hindrance .
Electronic and Steric Modifications: Fluorine substitution (e.g., 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid) introduces electronegativity, which may enhance binding affinity in medicinal targets . The thioindole moiety in MK-886 confers specificity for cPLA₂ inhibition, diverging from the PPAR activation seen in phenoxy-based analogs .
Synthetic Utility: Electrochemical synthesis methods (e.g., for 3-((tert-butyldimethylsilyl)oxy)-2,2-dimethylpropanoic anhydride) demonstrate the feasibility of generating complex derivatives, though yields and selectivity vary significantly .
Biological Activity
3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound possesses a complex structure that includes a bromine atom, a methyl group, and a phenoxy group attached to a propanoic acid backbone, which contributes to its unique properties and reactivity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15BrO3
- Molecular Weight : 299.17 g/mol
This compound's unique structural features allow it to interact with various biological targets, influencing its biological activity.
The mechanism of action is primarily based on the compound's interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the phenoxy group play crucial roles in binding affinity and specificity:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It can act as a ligand in receptor binding assays, potentially altering receptor activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition zones compared to control groups.
-
Anticancer Studies :
- In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased rates of apoptosis.
- The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Bromo-3-methylphenoxyacetic acid | Similar phenoxy group | Moderate antibacterial activity |
| 4-Bromo-3-methylbenzoic acid | Lacks propanoic acid backbone | Limited anticancer activity |
| 4-Bromo-3-formylphenoxybenzonitrile | Contains nitrile group | Notable cytotoxic effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
